molecular formula C23H34N2O7 B608142 Istaroxime oxalate CAS No. 203737-94-4

Istaroxime oxalate

Cat. No.: B608142
CAS No.: 203737-94-4
M. Wt: 450.53
InChI Key: GJLPXHFMMRXIHT-ROJIRLEOSA-N
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Description

Istaroxime oxalate is an investigational drug primarily developed for the treatment of acute decompensated heart failure. It is a derivative of androstenedione and exhibits both inotropic and lusitropic properties, making it unique among heart failure treatments . The compound works by enhancing cardiac contractility and relaxation, which are crucial for effective heart function.

Biochemical Analysis

Biochemical Properties

Istaroxime oxalate mediates its action through inhibition of sodium/potassium adenosine triphosphatase (Na+/K+ ATPase) and stimulation of the sarcoplasmic reticulum calcium ATPase isoform 2 (SERCA-2), thereby improving contractility and diastolic relaxation . It interacts with these enzymes and alters their activities, leading to changes in intracellular calcium levels .

Cellular Effects

This compound has been shown to have an antiproliferative effect on A549, MCF7, and PC3 cell lines . It influences cell function by altering calcium handling, which in turn affects cell contraction and the heart’s relaxation phase . It also potentially improves diastolic function without causing a significant change in heart rate, blood pressure, ischemic or arrhythmic events .

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of Na+/K+ ATPase, which increases intracellular sodium levels. This reverses the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry . Additionally, this compound increases intracellular calcium by improving the efficacy by which intracellular calcium triggers sarcoplasmic reticulum calcium release .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not extensively documented, it has been noted that this compound can reach a significant inotropic effect without leading to calcium/calmodulin-dependent kinase II–dependent cardiomyocyte death .

Dosage Effects in Animal Models

In animal models, this compound has been shown to increase left ventricular contractility and the maximum relaxation velocity at a dose of 3.3 mg/kg .

Metabolic Pathways

Its mechanism of action suggests it plays a role in the regulation of intracellular calcium levels, which is a critical aspect of cellular metabolism .

Transport and Distribution

Given its effects on intracellular calcium levels, it likely interacts with calcium transporters and channels .

Subcellular Localization

Given its mechanism of action, it likely interacts with the sarcoplasmic reticulum, where the SERCA-2 enzyme is located .

Preparation Methods

The synthesis of istaroxime oxalate involves several steps, starting from androstenedione. The key steps include the formation of an oxime derivative and subsequent reactions to introduce the aminoethoxy group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations. Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as crystallization and chromatography for purification .

Chemical Reactions Analysis

Istaroxime oxalate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify the oxime group, affecting the compound’s stability and reactivity.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific groups on the molecule. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Istaroxime oxalate has a wide range of scientific research applications:

Mechanism of Action

Istaroxime oxalate exerts its effects through a dual mechanism:

Comparison with Similar Compounds

Istaroxime oxalate is compared with other inotropic agents such as:

Properties

IUPAC Name

(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3.C2H2O4/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;3-1(4)2(5)6/h14-17H,3-12,22H2,1-2H3;(H,3,4)(H,5,6)/b23-13-;/t14-,15-,16-,17+,20+,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLPXHFMMRXIHT-IBLOMREBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC/C(=N/OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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